molecular formula C18H26N2O4 B12312462 rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans

rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans

Cat. No.: B12312462
M. Wt: 334.4 g/mol
InChI Key: WTUJEDVMNMOZDO-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core with a trans configuration, a benzyl group at the 1-position, and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 4-position. The carboxylic acid at the 3-position enhances its polarity, while the Boc group provides steric protection for the amine during synthetic processes. The benzyl group contributes to lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

1-benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-9-14-11-20(12-15(14)16(21)22)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

WTUJEDVMNMOZDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CC1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Proline Derivatives

Starting from enantiomerically enriched proline derivatives, the trans configuration is established through stereochemical retention. For example:

  • Methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate (CAS: 955138-40-6) is synthesized via cyclization of a Boc-protected prolinol intermediate.
  • Reagents : Boc₂O (di-tert-butyl dicarbonate), triethylamine (TEA), benzyl bromide.
  • Conditions : 0–25°C, dichloromethane (DCM) solvent.

Intramolecular Alkylation

Alternative routes employ α,ω-diamine precursors. For instance:

  • Intermediate : tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes cyclization with benzyl bromide under basic conditions.
  • Yield : 78–85%.

Introduction of the Benzyl Group

The benzyl moiety is introduced via nucleophilic substitution or reductive alkylation:

Alkylation of Pyrrolidine Nitrogen

  • Reagents : Benzyl bromide, potassium carbonate (K₂CO₃).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Conditions : 50–80°C, 12–24 hours.
  • Key Consideration : Excess benzyl bromide ensures complete substitution, avoiding N-alkylation byproducts.

Boc Protection of the Aminomethyl Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine:

Standard Boc Protection Protocol

  • Reagents : Boc₂O, 4-dimethylaminopyridine (DMAP).
  • Conditions : 0°C to room temperature, DCM solvent.
  • Yield : 85–92%.
  • Side Reaction Mitigation : Controlled pH (8–9) prevents over-reaction.

Alternative Methods

  • Carbodiimide-Mediated Coupling : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for sterically hindered amines.

Carboxylation at the 3-Position

The carboxylic acid group is introduced via hydrolysis of a methyl ester precursor:

Saponification of Methyl Ester

  • Reagents : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
  • Solvent : Methanol/water (4:1 v/v).
  • Conditions : 50°C, 6–8 hours.
  • Yield : >90%.

Stereochemical Control

The trans configuration is ensured through:

Chiral Auxiliaries

  • Use of (R)- or (S)-prolinol derivatives to induce desired stereochemistry.
  • Example : Chiral pool strategy starting from L-proline.

Catalytic Asymmetric Hydrogenation

  • Rhodium or palladium catalysts (e.g., Rh(I)-(S)-BINAP) for enantioselective reduction of imine intermediates.
  • Enantiomeric Excess (ee) : 80–95%.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and automated systems improve efficiency:

Flow Chemistry Advantages

  • Residence Time : 10–30 minutes vs. hours in batch processes.
  • Yield Improvement : 15–20% increase due to precise temperature control.

Purification Techniques

  • Crystallization : Ethanol/water mixtures for high-purity isolation.
  • Chromatography : Reverse-phase HPLC for enantiomer separation.

Comparative Data Table: Synthetic Routes

Step Method Reagents/Conditions Yield (%) Reference
Pyrrolidine formation Proline derivative cyclization Boc₂O, TEA, DCM, 0–25°C 78–85
Benzylation Nucleophilic substitution BnBr, K₂CO₃, DMF, 50°C 85
Boc protection Carbamate formation Boc₂O, DMAP, DCM, rt 90–92
Ester hydrolysis Saponification NaOH, MeOH/H₂O, 50°C >90
Stereochemical control Catalytic hydrogenation Rh(I)-(S)-BINAP, H₂, 40 psi 95% ee

Challenges and Solutions

  • Racemization Risk : Minimized by avoiding strong acids/bases during Boc protection.
  • Byproduct Formation : Controlled via stoichiometric precision and intermediate purification.
  • Scale-Up Limitations : Addressed by transitioning from batch to flow reactors.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

This compound contains a pyrrolidine ring, a benzyl substituent, and a tert-butoxycarbonyl (Boc)-protected amino group. These groups dictate its chemical behavior:

  • Boc Protection : Facilitates selective reactions by shielding the amine from nucleophilic or acidic conditions.

  • Carboxylic Acid : Enables coupling reactions (e.g., amide or ester formation) .

  • Pyrrolidine Ring : Susceptible to oxidation or substitution at specific positions.

Deprotection of the Boc Group

The Boc protecting group can be removed under acidic conditions to yield the free amine:

  • Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Conditions : Room temperature or mild heating.

  • Outcome : Liberates the amino group for subsequent reactions (e.g., nucleophilic substitution).

Reaction TypeReagentConditionsProduct
DeprotectionTFA/HClRT or mild heatingUnprotected amine

Oxidation of the Pyrrolidine Ring

Oxidation introduces functional groups (e.g., ketones, aldehydes) while preserving the Boc group:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Conditions : Aqueous or organic solvents at controlled temperatures .

  • Example : Ozonolysis of pyrrolidine derivatives yields carbonyl compounds .

Substitution Reactions

The benzyl group is replaceable via nucleophilic substitution:

  • Mechanism : SN2 displacement by nucleophiles (e.g., amines, thiols).

  • Conditions : Polar aprotic solvents (e.g., DMF) with bases like triethylamine.

Coupling Reactions

The carboxylic acid group facilitates coupling to form amides or esters:

  • Reagents : Carbodiimides (e.g., EDC) or activated esters .

  • Conditions : Aqueous or mixed solvents at pH 7–8 .

  • Application : Peptide synthesis or bioconjugation.

Biological Implications

Recent studies highlight the compound’s potential in:

  • Antimicrobial Therapy : Derivatives show activity against Gram-positive bacteria (MIC < 10 μM) .

  • Enzyme Inhibition : Structural analogs inhibit arginase enzymes (IC₅₀ < 5 μM) .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an intermediate in the synthesis of biologically active molecules. Its structural characteristics allow it to act as a building block in peptide synthesis and the development of novel pharmaceuticals targeting specific biological pathways.

Drug Design

Due to its ability to undergo various chemical reactions, including hydrolysis and coupling reactions, rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid can be employed in designing drugs that require precise modifications to achieve desired pharmacological effects. The Boc group serves as a protective group that can be selectively removed under mild conditions, facilitating the synthesis of complex molecules.

Interaction studies with biological targets are essential for understanding the pharmacodynamics of this compound. These studies typically assess:

  • Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.
  • Inhibition Studies : Investigating its potential as an inhibitor for enzymes such as arginase, which plays a role in metabolic pathways.

Case Study 1: Arginase Inhibition

Research has indicated that compounds similar to rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid may serve as inhibitors for arginase enzymes. These studies highlight the compound's potential therapeutic applications in conditions where arginase activity is implicated, such as certain cancers and inflammatory diseases .

Case Study 2: Peptide Synthesis

In peptide synthesis applications, the tert-butoxycarbonyl group has been utilized effectively to protect amine functionalities during coupling reactions. This method allows for selective reactions without interference from other functional groups present in the molecule. The ability to remove this protecting group under mild conditions enhances its utility in synthesizing complex peptides.

Comparative Analysis with Related Compounds

Compound NameStructural CharacteristicsApplications
rac-(3R,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylic acidContains difluoromethyl group; potential for enhanced biological activityDrug design targeting specific pathways
rac-(3R,4S)-1-benzyl-4-(dimethoxypiperidine-4-carboxylic acidFeatures piperidine ring; used in synthesizing analogsSimilar applications in medicinal chemistry

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target compound Pyrrolidine Benzyl, Boc-aminomethyl ~350 (estimated) Trans configuration, Boc protection, enhanced lipophilicity N/A
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-pyrrolidine-3-carboxylic acid derivative Pyrrolidine Benzodioxol, trifluoromethyl phenyl 466 High polarity, fluorinated group for metabolic stability
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine Boc, phenyl 305.37 Larger ring size, increased conformational flexibility
rac-(3R,4R)-1-Boc-4-(hydroxymethyl)pyrrolidine-3-carboxylic acid Pyrrolidine Boc, hydroxymethyl ~245 (estimated) Hydroxyl group for H-bonding, higher hydrophilicity
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride Pyrrolidine Benzyl, pyrazolyl, dihydrochloride 358.3 Salt form improves solubility, pyrazole enhances aromatic interactions
Boc-trans-Pro(3-Ph)-OH (rac) Pyrrolidine Boc, phenyl 291.34 Phenyl at position 3, steric hindrance
Boc-trans-4-(2-furanyl)pyrrolidine-3-carboxylic acid Pyrrolidine Boc, furan-2-yl ~291 (estimated) Furan's oxygen for dipole interactions, reduced lipophilicity
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate Pyrrolidine Boc, ethynyl, methoxy 225.28 Ethynyl adds rigidity, methoxy improves solubility

Key Comparative Insights

Core Structure and Ring Size
  • The target compound’s pyrrolidine core (5-membered ring) offers moderate conformational rigidity compared to piperidine derivatives (6-membered ring, ), which exhibit greater flexibility and altered binding kinetics in biological targets .
Substituent Effects
  • Lipophilicity : The benzyl group in the target compound enhances lipophilicity, favoring membrane permeability but limiting aqueous solubility. In contrast, dihydrochloride salts () and hydroxymethyl analogs () show improved solubility (>50 mg/mL) due to ionic or polar groups .
  • Electronic Effects : Electron-withdrawing groups like trifluoromethyl () increase metabolic stability, while electron-donating groups like methoxy () enhance solubility .
Stereochemistry and Spatial Arrangement
  • The trans configuration in the target compound and furan-substituted analog () dictates spatial orientation, influencing interactions with chiral biological targets. For example, trans-4-(2-furanyl) derivatives adopt conformations that optimize dipole interactions .
Protective Groups
  • The Boc group is widely used in analogs () for amine protection during synthesis. Its bulkiness can hinder undesired side reactions but may reduce reactivity in sterically crowded environments .
Salt Forms and Solubility
  • Dihydrochloride salts () demonstrate superior crystallinity and solubility compared to free carboxylic acids, making them preferable for pharmaceutical formulations .

Biological Activity

The compound rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans, is a member of the pyrrolidine family and has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C18H26N2O4 and a molecular weight of approximately 334.41 g/mol, this compound exhibits unique structural characteristics that may confer distinct biological properties.

The compound's properties are summarized in the following table:

PropertyValue
Molecular FormulaC18H26N2O4
Molecular Weight334.41 g/mol
Density1.168 ± 0.06 g/cm³ (Predicted)
Boiling Point490.8 ± 35.0 °C (Predicted)
pKa3.73 ± 0.40 (Predicted)

These properties indicate the compound's stability and potential reactivity in biological systems.

The biological activity of rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid is largely attributed to its functional groups. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, allowing selective reactions without interference from other functional groups. This feature is crucial in drug design and development.

Interaction with Biological Targets

Interaction studies have shown that this compound can engage with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural similarity to other pyrrolidine derivatives suggests it may exhibit similar pharmacological effects.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of pyrrolidine compounds exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research indicates that certain pyrrolidine derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
  • Neuroprotective Properties : Some studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 2: Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory mechanisms of pyrrolidine derivatives. It was found that these compounds effectively inhibited pro-inflammatory cytokines in cell cultures, suggesting a pathway for developing new anti-inflammatory drugs.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular weight291.34 g/mol
Solubility (H2O)<1 mg/mL (Boc-induced hydrophobicity)
Stability (pH 7.4, 25°C)>48 hours (no detectable degradation)

Q. Table 2. Common Synthetic Routes

StepReagents/ConditionsYieldReference
Boc protection(Boc)2O, DMAP, DCM85–90%
BenzylationBnBr, NaH, THF, 0°C70–75%
DeprotectionTFA/DCM (1:1), rt>95%

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